molecular formula C9H14N2O B1444196 1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol CAS No. 1464933-65-0

1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol

Cat. No.: B1444196
CAS No.: 1464933-65-0
M. Wt: 166.22 g/mol
InChI Key: NZKBMQOKFVDINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is a chemical compound that features a pyrazole ring attached to a cyclopentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with pyrazole in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexanol moiety.

    1-[(1H-pyrazol-1-yl)methyl]cyclopropan-1-ol: Similar structure but with a cyclopropanol moiety.

    1-[(1H-pyrazol-1-yl)methyl]benzyl alcohol: Similar structure but with a benzyl alcohol moiety.

Uniqueness

1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is unique due to its specific combination of a pyrazole ring and a cyclopentanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-9(4-1-2-5-9)8-11-7-3-6-10-11/h3,6-7,12H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKBMQOKFVDINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 4
Reactant of Route 4
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 5
Reactant of Route 5
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 6
Reactant of Route 6
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.